![molecular formula C15H22ClNO3 B4015964 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride](/img/structure/B4015964.png)
1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride involves multiple steps, including acetylation, methylation, and the formation of hydrochloride salts. For instance, the synthesis of related compounds has been demonstrated through processes involving initial stepwise reactions leading to the formation of the desired molecular structure, followed by specific modifications to introduce various functional groups (Matarrese et al., 2000; Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride has been analyzed using X-ray diffraction and spectroscopic methods. These analyses reveal the presence of hydrogen bonding and π-interactions, which significantly influence the compounds' stability and reactivity (Khan et al., 2013; Yang et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 1-methyl-3-piperidinyl (4-methoxyphenyl)acetate hydrochloride analogs includes their participation in various reactions, such as hydrolysis, where the kinetics and mechanism depend on factors like pH and temperature. These studies offer insights into the compounds' stability under different conditions (Muszalska, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallography reports provide detailed insights into the arrangement of molecules in the solid state, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are defined by the compound's functional groups. For example, analyses of related compounds have shown how the presence of methoxy and piperidinyl groups influences reactivity, highlighting the importance of these groups in determining the compound's overall chemical behavior (Harini et al., 2014).
properties
IUPAC Name |
(1-methylpiperidin-3-yl) 2-(4-methoxyphenyl)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-16-9-3-4-14(11-16)19-15(17)10-12-5-7-13(18-2)8-6-12;/h5-8,14H,3-4,9-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVPZNXXJBFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)CC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-3-yl) 2-(4-methoxyphenyl)acetate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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